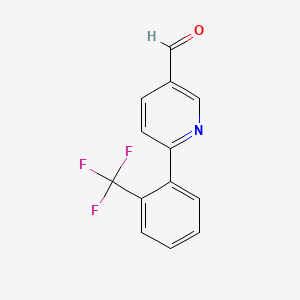
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde is a chemical compound with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol . . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety.
Preparation Methods
The synthesis of 6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine-3-ylmethanol.
Oxidation: The alcohol group is oxidized to an aldehyde using Dess-Martin periodinane in dichloromethane at room temperature. The reaction is stirred for 1.5 hours, followed by workup with sodium hydroxide and extraction with diethyl ether.
Purification: The crude product is purified by chromatography to yield the desired aldehyde.
Chemical Reactions Analysis
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common reagents used in these reactions include Dess-Martin periodinane for oxidation and sodium borohydride for reduction. Major products formed include the corresponding alcohols, acids, and substituted derivatives.
Scientific Research Applications
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde can be compared with other similar compounds such as:
6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde: This compound has the trifluoromethyl group in the para position instead of the ortho position.
6-(Trifluoromethyl)nicotinaldehyde: This compound lacks the phenyl ring and has the trifluoromethyl group directly attached to the nicotinaldehyde moiety.
The unique positioning of the trifluoromethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-4-2-1-3-10(11)12-6-5-9(8-18)7-17-12/h1-8H |
InChI Key |
KWMIRHYLWDQLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
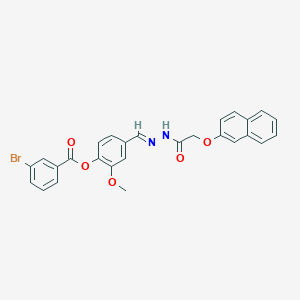
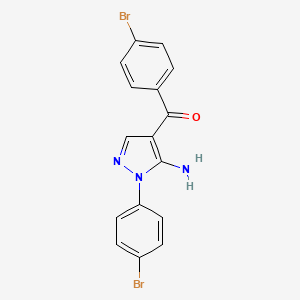
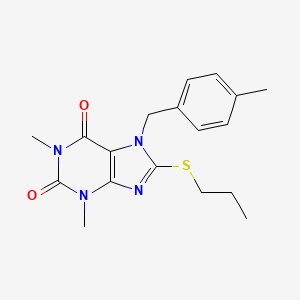
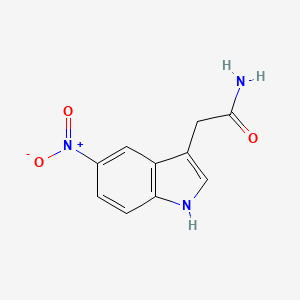
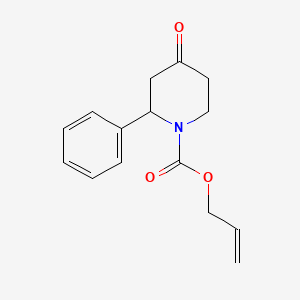
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)


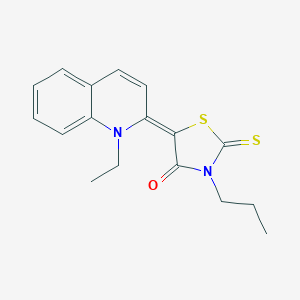
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
